molecular formula C13H14N2 B3345959 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole CAS No. 112565-57-8

1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole

Cat. No.: B3345959
CAS No.: 112565-57-8
M. Wt: 198.26 g/mol
InChI Key: IZEPOXAREJSTNC-UHFFFAOYSA-N
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Description

1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole is a complex heterocyclic compound that belongs to the indole family. This compound features a fused ring system combining an indole moiety with a pyrrolizidine structure. Such structures are often found in natural products and synthetic analogs with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from an indole derivative, the synthesis may proceed through the formation of an intermediate that undergoes intramolecular cyclization to form the fused ring system.

  • Step 1: Formation of Intermediate

      Reagents: Indole derivative, aldehyde or ketone

      Conditions: Acidic or basic catalyst, solvent (e.g., ethanol)

      Reaction: Condensation reaction to form an intermediate

  • Step 2: Cyclization

      Reagents: Intermediate from Step 1

      Conditions: Heating, acidic or basic catalyst

      Reaction: Intramolecular cyclization to form the hexahydropyrrolizino[1,2-b]indole structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of double bonds or functional groups using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, often facilitated by halogenation or alkylation agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions

    Substitution: Halogenation agents (e.g., bromine), alkylation agents (e.g., alkyl halides), solvents like dichloromethane or acetonitrile

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole can be compared with other indole derivatives and pyrrolizidine alkaloids. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Pyrrolizidine alkaloids: Naturally occurring compounds with diverse biological effects, often found in plants.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to simpler indole or pyrrolizidine compounds.

Properties

IUPAC Name

8,14-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-5-11-9(4-1)10-8-15-7-3-6-12(15)13(10)14-11/h1-2,4-5,12,14H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEPOXAREJSTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CN2C1)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579638
Record name 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112565-57-8
Record name 1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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